

A Comparative Guide to the X-ray Crystallography of Acrylophenone Derivatives

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Compound of Interest

Compound Name: Acrylophenone

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For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of **acrylophenone** derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for three distinct **acrylophenone** derivatives, offering insights into their solid-state conformations and packing arrangements. Detailed experimental protocols for their synthesis and crystallographic analysis are also presented to support reproducibility and further investigation.

Comparative Crystallographic Data of Acrylophenone Derivatives

The following table summarizes the key crystallographic parameters for three selected **acrylophenone** derivatives, providing a basis for comparing their crystal structures.

Parameter	Derivative 1: (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one	Derivative 2: (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one[1][2]	Derivative 3: (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Chemical Formula	C ₁₅ H ₁₁ NO ₃ [3]	C ₁₅ H ₁₀ BrFO[1][2]	C ₁₇ H ₁₆ O ₂ [4]
Molecular Weight	253.25[3]	305.14[1][2]	252.31[4]
Crystal System	Monoclinic[3]	Monoclinic[1][2]	Orthorhombic
Space Group	P2 ₁ /c[3]	P2 ₁ /c[1]	Pna2 ₁
a (Å)	6.2139 (10)[3]	4.0060 (5)[1][2]	5.9626 (2)
b (Å)	13.159 (2)[3]	23.1253 (12)[1][2]	15.3022 (6)
c (Å)	14.450 (3)[3]	13.4933 (9)[1][2]	16.0385 (7)
β (°)	92.106 (3)[3]	96.344 (6)[1][2]	90
Volume (Å ³)	1180.8 (3)[3]	1242.36 (19)[1]	1463.37 (10)
Z	4[3]	4[1][2]	4
Temperature (K)	93[3]	295[2]	Not specified
Radiation	Mo Kα (λ = 0.71073 Å)[3]	Cu Kα[1]	Not specified
R-factor (%)	3.7[3]	4.3[2]	Not specified
wR-factor (%)	9.7[3]	11.6[2]	Not specified
Goodness-of-fit	1.00[3]	Not specified	Not specified

Experimental Protocols

Detailed methodologies for the synthesis of the **acrylophenone** derivatives via Claisen-Schmidt condensation and the subsequent single-crystal X-ray diffraction analysis are provided below.

Synthesis and Crystallization

General Procedure for Claisen-Schmidt Condensation:

The synthesis of **acrylophenone** derivatives is commonly achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.

- Derivative 1: (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one
 - Synthesis: To a solution of 4-nitroacetophenone and benzaldehyde in ethanol, a catalytic amount of aqueous sodium hydroxide solution is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours.^{[5][6][7]} The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
 - Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in an appropriate solvent.
- Derivative 2: (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
 - Synthesis: 4-bromoacetophenone and 4-fluorobenzaldehyde are dissolved in ethanol, and an aqueous solution of potassium hydroxide is added. The mixture is stirred at room temperature. The product is precipitated by pouring the reaction mixture into ice-cold water and neutralizing with dilute hydrochloric acid. The solid is then filtered, washed with water, and recrystallized.^[5]
 - Crystallization: Single crystals are grown by slow evaporation from a suitable solvent.
- Derivative 3: (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
 - Synthesis: 4-methoxyacetophenone and 4-methylbenzaldehyde are dissolved in ethanol, followed by the addition of a 20% m/v sodium hydroxide solution in ethanol. The mixture is stirred for 48 hours at 20°C. The reaction is neutralized with a 5% HCl solution, and the product is extracted with ethyl acetate. The organic layer is dried and the solvent is evaporated. The crude product is purified by column chromatography.^[4]

- Crystallization: The purified compound is recrystallized from ethanol to yield single crystals.

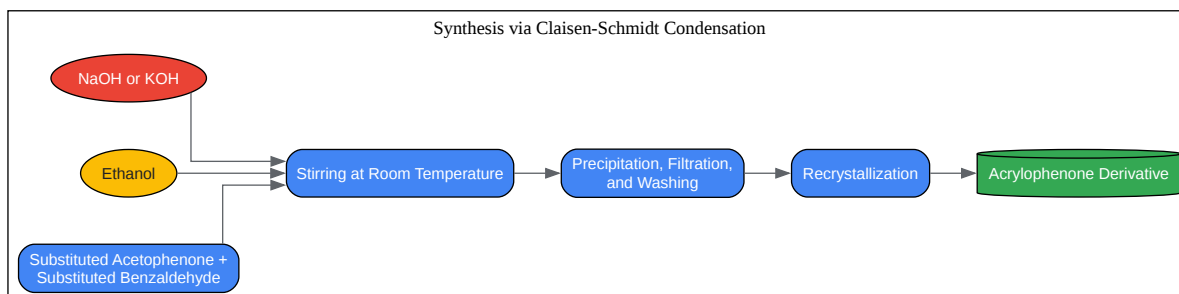
Single-Crystal X-ray Diffraction

The determination of the crystal structure of the **acrylophenone** derivatives involves the following general steps:

- Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 93 K or 295 K) using a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).^{[2][3]} The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors such as absorption.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.^[8]

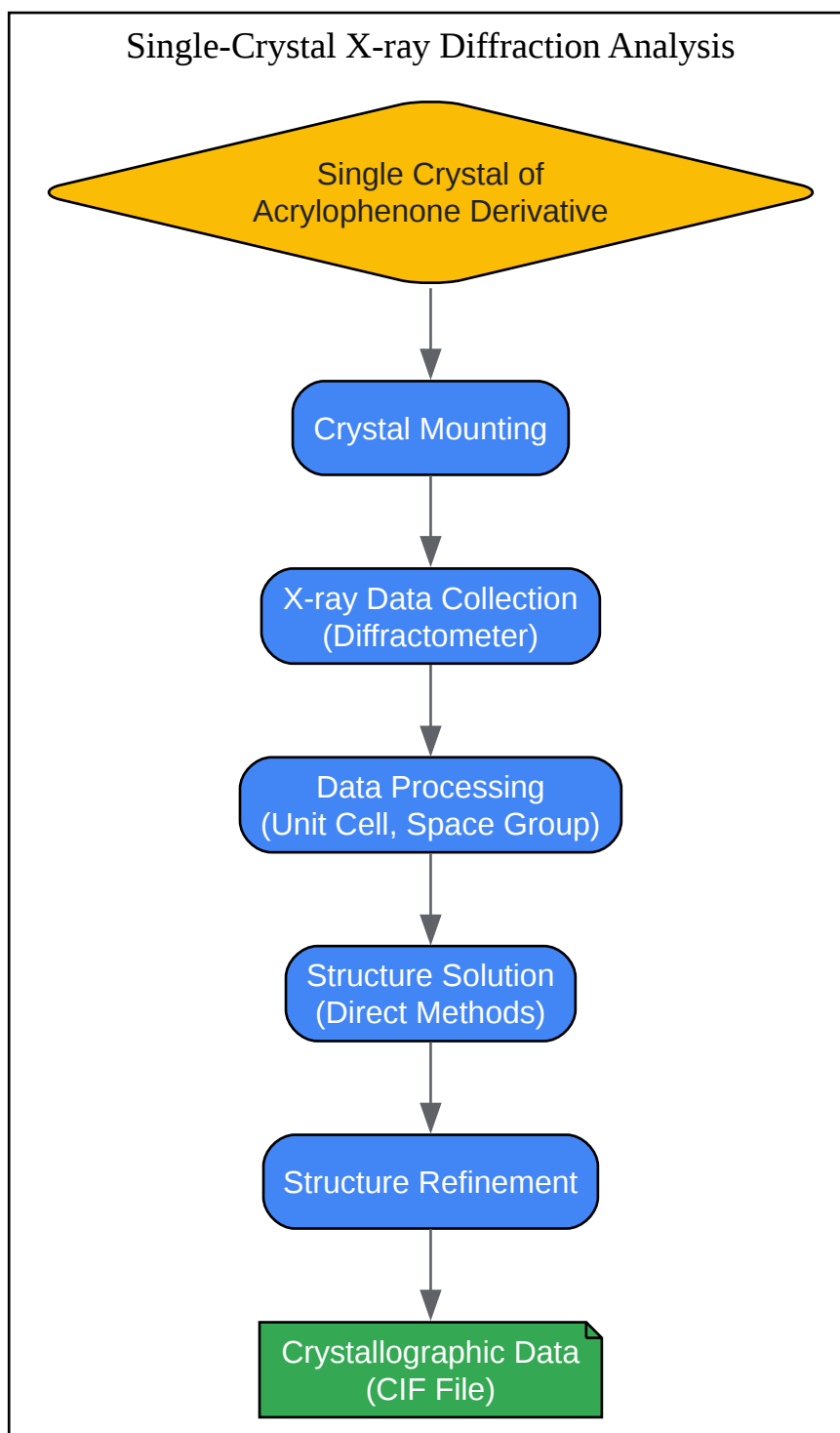
Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural analysis of **acrylophenone** derivatives.



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Caption: Workflow for the synthesis of **acrylophenone** derivatives.



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Caption: General workflow for X-ray crystallography analysis.

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